molecular formula C16H14N2O6S B3464880 dimethyl 5-{[(2-furoylamino)carbonothioyl]amino}isophthalate

dimethyl 5-{[(2-furoylamino)carbonothioyl]amino}isophthalate

Cat. No.: B3464880
M. Wt: 362.4 g/mol
InChI Key: VSZGQZBFCOCSAW-UHFFFAOYSA-N
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Description

This compound is a derivative of isophthalic acid, which is a type of aromatic dicarboxylic acid . The “dimethyl” part of the name suggests that the two carboxylic acid groups (-COOH) of isophthalic acid have been esterified with methanol (CH3OH) to form methyl esters (-COOCH3). The compound also contains a furoylamino group and a carbonothioylamino group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the benzene ring and the various attached groups. The presence of the ester, amide, and thioamide groups would also result in regions of polarity within the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, we might expect it to have a relatively high melting point due to the presence of polar groups and potential for hydrogen bonding .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Without specific data, it’s hard to predict the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has interesting biological activity, for example, it could be studied further as a potential drug .

Properties

IUPAC Name

dimethyl 5-(furan-2-carbonylcarbamothioylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6S/c1-22-14(20)9-6-10(15(21)23-2)8-11(7-9)17-16(25)18-13(19)12-4-3-5-24-12/h3-8H,1-2H3,(H2,17,18,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZGQZBFCOCSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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